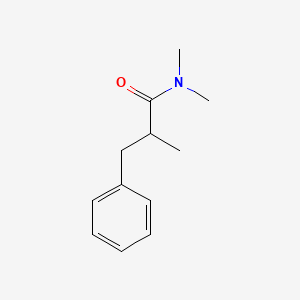
Acetamide, N-1-anthracenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-1-anthracenyl- is an organic compound with the molecular formula C16H13NO It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by an anthracenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-1-anthracenyl- typically involves the reaction of anthracene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Anthracene} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-1-anthracenyl-} + \text{By-products} ]
Industrial Production Methods
In industrial settings, the production of Acetamide, N-1-anthracenyl- involves large-scale reactions using high-purity reagents and advanced catalytic systems. The process is optimized to maximize yield and minimize the formation of unwanted by-products. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-1-anthracenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into anthracenylamines.
Substitution: The anthracenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorine are employed under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracenylamines.
Substitution: Substituted anthracenyl derivatives.
Applications De Recherche Scientifique
Acetamide, N-1-anthracenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-1-anthracenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide: A simpler derivative of acetic acid with a hydrogen atom in place of the anthracenyl group.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
Anthracene: The parent hydrocarbon from which Acetamide, N-1-anthracenyl- is derived.
Uniqueness
Acetamide, N-1-anthracenyl- is unique due to the presence of the anthracenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where the aromatic and conjugated system of anthracene plays a crucial role.
Propriétés
Numéro CAS |
63512-12-9 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-anthracen-1-ylacetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-16-8-4-7-14-9-12-5-2-3-6-13(12)10-15(14)16/h2-10H,1H3,(H,17,18) |
Clé InChI |
QRIJEPHXWKXBDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)
![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)






![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)


![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)
